Methyl 4-(trifluoromethyl)benzylcarbamate
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Overview
Description
Methyl 4-(trifluoromethyl)benzylcarbamate is an organic compound with the molecular formula C10H10F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a benzylcarbamate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)benzylcarbamate typically involves the reaction of 4-(trifluoromethyl)benzylamine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 4-(trifluoromethyl)benzylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)phenylcarbamate
- Methyl 4-(trifluoromethyl)phenylacetate
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-(trifluoromethyl)benzylcarbamate is unique due to the presence of both a trifluoromethyl group and a benzylcarbamate structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .
Biological Activity
Methyl 4-(trifluoromethyl)benzylcarbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a benzyl moiety, significantly influencing its chemical properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors, which can lead to altered physiological responses.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Its structural analogs have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have explored the anticancer properties of carbamate derivatives, including this compound. Research indicates that such compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
Study on Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against several cancer types, with mechanisms involving the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15.2 | Apoptosis via caspase activation |
HeLa | 12.5 | Cell cycle arrest at G1 phase |
MCF-7 | 10.8 | Inhibition of proliferation |
Interaction Studies
Research into the binding affinity of this compound with various targets has revealed promising results. For instance, molecular modeling studies indicate strong interactions with specific enzymes involved in metabolic pathways.
Comparative Analysis with Structural Analogues
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl benzylcarbamate | Benzyl group without trifluoromethyl | Lower lipophilicity; reduced metabolic stability |
4-Fluorobenzylcarbamate | Fluoro instead of trifluoro group | Different electronic properties |
Ethyl 4-(trifluoromethyl)benzylcarbamate | Ethyl instead of methyl | Variations in solubility and bioavailability |
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl N-[[4-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)14-6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
SRFVHRSUVBVLEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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